molecular formula C13H17N3O6S B12401570 N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

Cat. No.: B12401570
M. Wt: 343.36 g/mol
InChI Key: VTEWXTHQMTVUOZ-QMMMGPOBSA-N
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Chemical Reactions Analysis

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon . Major products formed from these reactions include amino derivatives and disulfide-linked peptides .

Scientific Research Applications

Biological Activities

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester exhibits several notable biological activities:

Neurotransmission Modulation

Research indicates that this compound can modulate synaptic transmission in neuronal cultures, suggesting potential applications in treating neurological disorders. Its influence on neurotransmitter release highlights its role as a biochemical probe in neuroscience research.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, particularly aspartate aminotransferase (AST). This inhibition could provide therapeutic avenues for conditions related to amino acid metabolism dysregulation.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains through mechanisms that disrupt cell wall synthesis and protein production.

Cellular Toxicity Assessment

Toxicity studies have shown that at lower concentrations, N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester exhibits minimal cytotoxic effects across various cell lines, indicating a favorable safety profile for further pharmacological exploration.

Case Studies and Research Findings

  • Neurotransmission Modulation :
    • A study evaluated the effects of N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester on synaptic transmission in neuronal cultures. Results indicated significant modulation of neurotransmitter release, suggesting therapeutic potential in neurological disorders.
  • Enzyme Inhibition :
    • Research demonstrated the compound's inhibitory effect on aspartate aminotransferase activity, which could have implications for metabolic disorders characterized by altered amino acid levels.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial efficacy of related compounds revealed that they could inhibit bacterial growth effectively, positioning N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester as a candidate for antimicrobial drug development.

Comparison with Similar Compounds

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester is unique due to its specific use as a protecting group for cysteine residues. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester (CAS 108312-24-9) is a derivative of L-aspartic acid modified with a nitro-pyridine sulfenyl group. This compound has garnered attention for its potential biological activities, particularly as a selective inhibitor of cysteine proteinases. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Molecular Formula : C13H17N3O6S
  • Molecular Weight : 343.36 g/mol
  • Boiling Point : 534.1 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 3.29 (predicted)

The biological activity of N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester primarily involves its role as a cysteine proteinase inhibitor. The S-(3-nitro-2-pyridinesulfenyl) group allows for selective reactivity with free thiol groups on cysteine residues in proteins, facilitating the formation of disulfide bonds without non-specific alkylation of other biomolecules . This specificity makes it a candidate for therapeutic applications in diseases where cysteine proteinases play a crucial role.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The introduction of the nitro-pyridine sulfenyl group may enhance the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives containing this sulfenyl group demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were reported to be between 16–32 μg/mL, indicating moderate antibacterial properties .

Cytotoxicity

While exhibiting antimicrobial and antioxidant activities, the compound's cytotoxic effects have also been assessed. In vitro studies on embryonic bovine lung cells revealed varying degrees of cytotoxicity, with some derivatives showing significant toxicity at higher concentrations . This duality presents challenges in therapeutic applications, necessitating careful dose management.

Study on Cysteine Proteinase Inhibition

A pivotal study demonstrated that N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester effectively inhibits specific cysteine proteinases without affecting serine or acid proteinases. This selectivity was attributed to the compound's ability to form stable disulfide bonds with target enzymes while avoiding non-specific interactions .

Evaluation of Antioxidant Properties

In an experimental model using brain homogenates, compounds similar to N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid β-t-butyl ester exhibited significant inhibition of lipid peroxidation. The results indicated that these compounds could potentially protect neuronal tissues from oxidative stress-related damage .

Summary of Findings

Activity Type Findings Reference
AntioxidantSignificant inhibition of lipid peroxidation
AntimicrobialMIC against S. aureus and P. aeruginosa: 16–32 μg/mL
Cysteine Proteinase InhibitionSelective inhibition without affecting serine/acid proteases
CytotoxicityVarying levels of toxicity in cell lines

Properties

Molecular Formula

C13H17N3O6S

Molecular Weight

343.36 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19)/t8-/m0/s1

InChI Key

VTEWXTHQMTVUOZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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